METHYL 3-(NAPHTHALENE-2-SULFONYL)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(naphthalene-2-sulfonyl)propanoate is an organic compound with the molecular formula C14H14O4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(naphthalene-2-sulfonyl)propanoate can be synthesized through several methods. One common approach involves the sulfonylation of naphthalene followed by esterification. The process typically includes the following steps:
Sulfonylation: Naphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming naphthalene-2-sulfonic acid.
Esterification: The naphthalene-2-sulfonic acid is then reacted with methyl 3-bromopropanoate in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(naphthalene-2-sulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(naphthalene-2-sulfonyl)propanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 3-(naphthalene-2-sulfonyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(naphthalene-2-sulfinyl)propanoate: Contains a sulfinyl group instead of a sulfonyl group.
Methyl 3-(naphthalene-2-sulfanyl)propanoate: Contains a sulfanyl group instead of a sulfonyl group.
Methyl 3-(naphthalene-2-carboxyl)propanoate: Contains a carboxyl group instead of a sulfonyl group.
Uniqueness
Methyl 3-(naphthalene-2-sulfonyl)propanoate is unique due to the presence of the sulfonyl group, which imparts specific chemical reactivity and biological activity. The sulfonyl group is a strong electron-withdrawing group, influencing the compound’s stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
methyl 3-naphthalen-2-ylsulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSWJCSFAOCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.